molecular formula C16H22N2O6S2 B2770519 Ethyl 3-amino-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(morpholin-4-ylcarbonyl)thiophene-2-carboxylate CAS No. 892289-47-3

Ethyl 3-amino-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(morpholin-4-ylcarbonyl)thiophene-2-carboxylate

Cat. No. B2770519
M. Wt: 402.48
InChI Key: GIQADJSXIAKKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(morpholin-4-ylcarbonyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C16H22N2O6S2. It has an average mass of 402.486 Da and a monoisotopic mass of 402.091919 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2O4S/c1-3-17-9(15)5-7-8(6-13)11(14)19-10(7)12(16)18-4-2/h3-5,14H2,1-2H3 . This code can be used to generate a 3D structure of the molecule for further analysis.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Transformations

This compound is utilized in chemical synthesis, demonstrating its versatility in the formation of complex molecules. It plays a significant role in various synthetic routes, contributing to the development of novel compounds with potential pharmacological applications. For instance, the compound is involved in reactions leading to the synthesis of thienothiopyrans, a class of molecules with significant chemical interest due to their potential biological activities (Indumathi et al., 2010). Moreover, its transformation into thiazolo[5,4-c]pyridine-7-carboxylates indicates its utility in generating compounds that could be further explored for their biological activities (Albreht et al., 2009).

Contribution to Pharmacologically Active Derivatives

The compound's involvement in the synthesis of pharmacologically active derivatives highlights its importance in medicinal chemistry. For example, it has been used in the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, which were evaluated for their antimicrobial activity, showing the potential for developing new therapeutic agents (Faty et al., 2010).

Antimicrobial Activity

The synthetic routes involving this compound have led to the discovery of novel antimycobacterial agents. For instance, a series of 2-amino-5-arylthieno[2,3-b]thiophenes synthesized regioselectively demonstrated in vitro activity against Mycobacterium tuberculosis, showcasing the compound's contribution to the development of new treatments for infectious diseases (Balamurugan et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 3-amino-5-(2-ethoxy-2-oxoethyl)sulfanyl-4-(morpholine-4-carbonyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S2/c1-3-23-10(19)9-25-16-11(14(20)18-5-7-22-8-6-18)12(17)13(26-16)15(21)24-4-2/h3-9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQADJSXIAKKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(=C(S1)C(=O)OCC)N)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(morpholin-4-ylcarbonyl)thiophene-2-carboxylate

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